![molecular formula C15H14N6O B2392274 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034296-99-4](/img/structure/B2392274.png)
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, has been reported . These compounds were synthesized with three different solvent exposure moieties (4-hydroxylmethylpiperidinyl and trimethoxyphenyloxy and 4-hydroxyethylpiperazine) attached to the core structure .Molecular Structure Analysis
There is limited information available on the molecular structure of “1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea”. More research is needed to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and evaluated as antiproliferative agents against nine different cancer cell lines .Physical And Chemical Properties Analysis
There is limited information available on the physical and chemical properties of “this compound”. More research is needed to provide a detailed analysis of its physical and chemical properties .科学的研究の応用
Metabolism and Disposition in Humans
A study on the metabolism and disposition of BMS-690514, a compound structurally related to 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, was conducted to understand its pharmacokinetics in humans. BMS-690514 is an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, developed for treating non–small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 was well absorbed, highly metabolized, and excreted via both bile and urine, indicating extensive metabolism through multiple pathways. Metabolites identified suggest the involvement of multiple oxidation reactions and direct glucuronidation, with significant excretion in feces and urine, underscoring the importance of understanding the metabolism of such compounds for therapeutic applications (Christopher et al., 2010).
Implications for Nutritional Management in Urea Cycle Disorders
Research into sodium phenylbutyrate's pharmacological treatment for urea cycle disorders revealed significant insights into nitrogen excretion pathways. Phenylacetate, a primary metabolite, conjugates with glutamine to form phenylacetylglutamine, facilitating waste nitrogen excretion. This study emphasizes the metabolic impact of treatments like sodium phenylbutyrate on branched-chain amino acid metabolism, suggesting that supplementation could optimize protein restriction in patients undergoing alternative pathway therapy (Scaglia, 2010).
Environmental Exposure to Pesticides in Children
A cross-sectional study in South Australia investigated the extent of children's exposure to organophosphorus and pyrethroid pesticides, neurotoxicants of significant public health concern. By analyzing urinary metabolites as direct exposure indicators, the study revealed widespread chronic exposure among preschool children. This research underlines the crucial role of assessing environmental exposure to such chemicals in young populations, aiding in the development of health policies and regulations for safer use and reduced exposure (Babina et al., 2012).
作用機序
Target of Action
It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines of nine different cancer types .
Mode of Action
It is known that the compound has been synthesized and tested for its in vitro antiproliferative activities .
Biochemical Pathways
The compound has shown broad-spectrum antiproliferative activity .
Result of Action
It has been reported that the compound has shown broad-spectrum antiproliferative activity .
Safety and Hazards
将来の方向性
The future directions for research on “1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .
特性
IUPAC Name |
1-phenyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(18-12-5-2-1-3-6-12)17-9-13-11-21(20-19-13)14-7-4-8-16-10-14/h1-8,10-11H,9H2,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUAKVUPGGSAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。